molecular formula C3H7NO3S B1422881 Oxetane-3-sulfonamide CAS No. 1335234-13-3

Oxetane-3-sulfonamide

Cat. No. B1422881
M. Wt: 137.16 g/mol
InChI Key: UMRKNFYJEVIMLC-UHFFFAOYSA-N
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Description

Oxetane-3-sulfonamide is an organic compound with the CAS Number: 1335234-13-3 . It has a molecular weight of 137.16 . The IUPAC name for this compound is 3-oxetanesulfonamide .


Synthesis Analysis

The synthesis of oxetanes, including Oxetane-3-sulfonamide, often involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of this compound, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Chemical Reactions Analysis

Oxetanes are known to undergo a range of chemical reactions. For instance, they can be formed through epoxide opening with Trimethyloxosulfonium Ylide . They can also be formed from sulfonyl fluorides by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity .


Physical And Chemical Properties Analysis

Oxetane-3-sulfonamide is a powder at room temperature . It has a melting point of 90-91 degrees Celsius .

Scientific Research Applications

Bioisostere of Carboxylic Acid

Oxetane rings, including derivatives like oxetan-3-ol, show potential as bioisosteres for the carboxylic acid functional group. This suggests their use in mimicking the structural and functional roles of carboxylic acids in various chemical compounds, potentially enhancing the properties of drugs or other bioactive molecules (Lassalas et al., 2017).

Drug Discovery and Synthesis

Oxetane rings are useful in drug discovery as bioisosteres for geminal dimethyl and carbonyl groups. The reactivity of oxetan-3-tert-butylsulfinimine, for instance, enables the synthesis of diverse 3-aminooxetanes, indicating its utility in developing novel drug compounds (Hamzik & Brubaker, 2010).

Fragment-Based Drug Discovery

2-Sulfonyl-oxetanes, like oxetane-3-sulfonamide, are being explored for their use in fragment-based drug discovery. These compounds offer non-planar structures with desirable physicochemical properties, making them useful as fragments for screening and potential drug development (Morgan, Hollingsworth, & Bull, 2014).

Novel Bioisosteres for Thioesters

Oxetane derivatives, such as 3‐Sulfanyl‐oxetanes, are being investigated as bioisosteric replacements for thioesters. These compounds show promise due to their shape and electronic properties, making them suitable for incorporation into drug discovery efforts (Croft et al., 2017).

Chemical Space Exploration

Synthesis of oxetane derivatives, including those with sulfone and other substituents, explores new chemical spaces for potential drug discovery. These compounds, as fragments or building blocks, are essential for the creation of novel drug-like molecules (Davis, Croft, & Bull, 2015).

Environmental Applications

Sulfonamides, such as oxetane-3-sulfonamide, have environmental relevance, particularly in water treatment. Studies on the chemical oxidation of sulfonamides like sulfamethoxazole by environmentally friendly oxidants like ferrate(VI) are significant for understanding their fate in water and potential environmental impacts (Sharma, Mishra, & Nesnas, 2006).

Safety And Hazards

The safety information for Oxetane-3-sulfonamide includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

oxetane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRKNFYJEVIMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-3-sulfonamide

CAS RN

1335234-13-3
Record name oxetane-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BS Safina, SJ McKerrall, S Sun, CA Chen… - Journal of medicinal …, 2021 - ACS Publications
… Compound 6 was synthesized using the general procedure for the synthesis of 1, substituting azetidine-1-sulfonamide for oxetane-3-sulfonamide. H NMR (400 MHz, DMSO-d6) δ 7.33 (…
Number of citations: 15 pubs.acs.org
AP Schütz, S Locher, B Bernet… - European Journal of …, 2013 - Wiley Online Library
The enzymes of the non‐mevalonate pathway for isoprenoid biosynthesis are potential new targets for the development of selective drugs for the treatment of important infectious …
US O'CONNOR MATTHEW - sumobrain.org
Provided herein are compounds, compositions, and methods useful for inhibiting protein tyrosine phosphatase, eg, protein tyrosine phosphatase non-receptor type 2 (PTPN2) and/or …
Number of citations: 0 www.sumobrain.org

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